2-(ethylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
2-(ethylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a fluorophenyl group, and a tetrahydropyrimidoquinoline core
Preparation Methods
The synthesis of 2-(ethylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of key intermediates, followed by cyclization and functional group modifications. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the tetrahydropyrimidoquinoline core can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(ethylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is being conducted on its potential therapeutic effects, including its use as an anti-cancer or anti-inflammatory agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The ethylsulfanyl and fluorophenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity, inhibit specific receptors, or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
When compared to similar compounds, 2-(ethylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione stands out due to its unique structural features and diverse applications. Similar compounds include:
- 4-ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one
- 4-fluorophenyl ether These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, which can lead to different chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H18FN3O2S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-ethylsulfanyl-5-(4-fluorophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C19H18FN3O2S/c1-2-26-19-22-17-16(18(25)23-19)14(10-6-8-11(20)9-7-10)15-12(21-17)4-3-5-13(15)24/h6-9,14H,2-5H2,1H3,(H2,21,22,23,25) |
InChI Key |
GBHPFGIYUIIVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)F)C(=O)N1 |
Origin of Product |
United States |
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